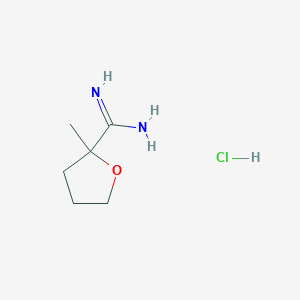

2-Methyloxolane-2-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is also known by its IUPAC name, 2-methyltetrahydrofuran-2-carboximidamide hydrochloride. This compound is typically found in a powdered form and is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloxolane-2-carboximidamide hydrochloride involves multiple steps. One common method starts with the hydrogenation of furfural over copper-zinc catalysts to produce 2-methylfuran. This reaction is carried out at temperatures ranging from 200°C to 300°C, achieving a yield of over 95%. The 2-methylfuran is then isolated by distillation and subsequently converted into 2-methyloxolane at a lower temperature of around 100°C using a nickel catalyst, with a yield of approximately 85% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyloxolane-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amides or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, hydroxides, or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or simpler amides.

Wissenschaftliche Forschungsanwendungen

2-Methyloxolane-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Wirkmechanismus

The mechanism of action of 2-methyloxolane-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyltetrahydrofuran: A similar cyclic ether used as a solvent.

2-Methylfuran: A precursor in the synthesis of 2-methyloxolane-2-carboximidamide hydrochloride.

Tetrahydrofuran: Another cyclic ether with similar solvent properties.

Uniqueness

This compound is unique due to its imidamide group, which imparts distinct reactivity and stability compared to other cyclic ethers. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Biologische Aktivität

2-Methyloxolane-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl. It is recognized for its unique properties and applications in various fields, particularly in chemistry and biology. This compound has gained attention for its potential biological activities, including antimicrobial and antifungal properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. It acts as a nucleophile, participating in substitution reactions, and can form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and molecular targets depend on the application context, but it has been noted for potential interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent. For instance, it has been tested against common pathogens, demonstrating significant inhibition of growth in certain cases.

Case Studies

- Antifungal Activity : A study published in the Journal of Antimicrobial Chemotherapy explored the antifungal activity of several compounds, including derivatives of this compound. The results indicated that this compound showed promising antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

- Toxicological Assessment : The safety profile of this compound was assessed by the European Food Safety Authority (EFSA). The compound was found to be rapidly metabolized with low bioaccumulation potential. NOAELs were identified in subchronic studies, indicating no significant adverse effects at specified doses .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential therapeutic applications. |

| Antifungal | Demonstrated activity against Candida albicans and Aspergillus niger. |

| Toxicological Profile | Low bioaccumulation; NOAELs established indicating safety at specific exposure levels. |

Chemical Synthesis

In organic synthesis, this compound serves as a reagent and precursor for more complex molecules. Its unique structure allows for versatile reactions, including oxidation and reduction processes.

Industrial Use

This compound is also utilized as a solvent in extraction processes, particularly in food technology. Its safety assessment indicates that it can replace traditional solvents like hexane without raising health concerns when used according to guidelines .

Eigenschaften

IUPAC Name |

2-methyloxolane-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-6(5(7)8)3-2-4-9-6;/h2-4H2,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSGYBKQWFUZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.